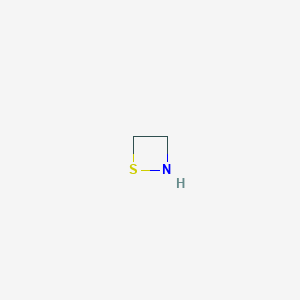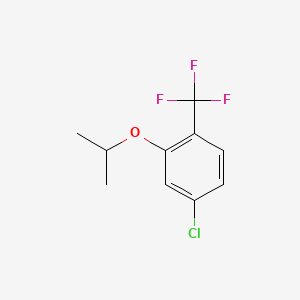
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O. It is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitro-1-(trifluoromethyl)benzene with isopropyl alcohol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds as follows:
Reduction of Nitro Group: The nitro group is reduced to an amino group using Pd/C and hydrogen gas.
Substitution Reaction: The amino group is then substituted with an isopropoxy group using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
科学研究应用
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The isopropoxy group can enhance the compound’s solubility and stability in organic solvents .
相似化合物的比较
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the isopropoxy group.
2-Chlorobenzotrifluoride: Similar in structure but with the chloro group in a different position.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains an additional chloro group.
Uniqueness
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
属性
分子式 |
C10H10ClF3O |
|---|---|
分子量 |
238.63 g/mol |
IUPAC 名称 |
4-chloro-2-propan-2-yloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-6(2)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6H,1-2H3 |
InChI 键 |
PJZOAKIFUFSAAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


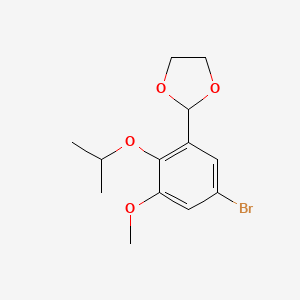



![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)

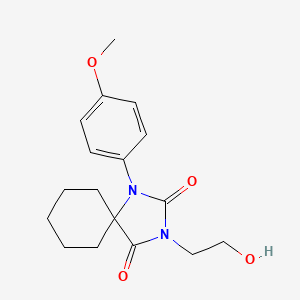
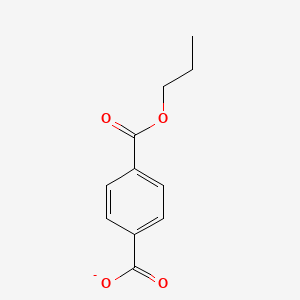
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
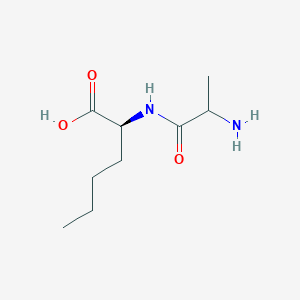
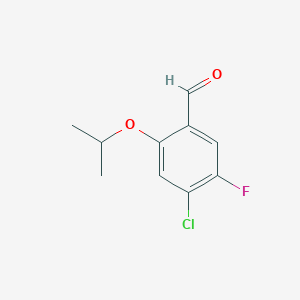
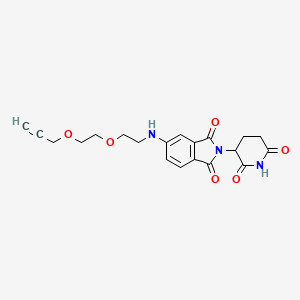
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
